Psb CB5 - 1627710-30-8

Psb CB5

Catalog Number: EVT-264720
CAS Number: 1627710-30-8
Molecular Formula: C20H17ClN2O2S
Molecular Weight: 384.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CID-85469571 is a selective antagonist at the former orphan receptor GPR18. GPR18 has been found to be a receptor for endogenous lipid neurotransmitters, several of which also bind to cannabinoid receptors.

PSB-CB-27

  • Compound Description: PSB-CB-27 is a novel G protein-coupled receptor 18 (GPR18) antagonist. [] It has shown potential therapeutic benefits in rodent models by modulating emotional behavior, food consumption, and pain perception. [] Specifically, PSB-CB-27 displayed antagonistic effects on GPR18, leading to outcomes comparable to those observed with cannabinoid receptor activation. [] This suggests a potential therapeutic role for PSB-CB-27 in managing mood disorders, pain, and eating disorders. []
  • Relevance: PSB-CB-27 is structurally related to PSB-CB5 as both compounds are GPR18 antagonists with similar pharmacological profiles. [] The specific structural similarities between PSB-CB-27 and PSB-CB-5 have not been disclosed in the provided literature.

PSB-KK-1415

  • Compound Description: PSB-KK-1415 is a novel, potent, and selective GPR18 agonist. [, ] Preclinical studies in mice and rats have demonstrated its anti-inflammatory and anti-nociceptive properties in models of intestinal inflammation and inflammatory pain. [] Furthermore, PSB-KK-1415 administration in rodent models has been shown to influence emotional behavior, food intake, and pain sensitivity. [] These effects are similar to those observed upon cannabinoid receptor activation, suggesting a potential connection between GPR18 and the endocannabinoid system. []

PSB-KD-107

    PSB-CB-92

    • Compound Description: PSB-CB-92 is a GPR18 antagonist that can block the vasorelaxant effects of the GPR18 agonist PSB-KD-107. [] This suggests that PSB-CB-92 competes with PSB-KD-107 for binding to the GPR18 receptor, thereby inhibiting its activation and downstream signaling.
    • Relevance: PSB-CB-92 is structurally related to PSB-CB-5 because both function as GPR18 antagonists. [] This suggests that they may share a common pharmacophore or binding site on the GPR18 receptor.

    2-Carboxy-4,6-dichloro-1H-indole-3-propionic Acid (PSB-12150)

    • Compound Description: PSB-12150 is a synthetic GPR17 agonist that has been tritium-labeled to create a useful tool for studying GPR17. [] A competition assay procedure was established using [(3)H]PSB-12150, allowing the determination of ligand binding affinities to GPR17. []
    Synthesis Analysis
    1. Selection of Precursors: Choosing suitable starting materials that can undergo cyclization and other transformations.
    2. Cyclization Reactions: Employing methods such as condensation reactions to form the core imidazothiazinone structure.
    3. Purification: Utilizing techniques like chromatography to isolate the desired compound from by-products.

    The final product is characterized and confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

    Molecular Structure Analysis

    Psb CB5 has a complex molecular structure typical of imidazothiazinones. Its molecular formula is C₁₁H₈N₄O, and it features a distinctive arrangement that contributes to its biological activity. Key structural characteristics include:

    • Imidazothiazinone Core: This core is essential for its interaction with GPR18.
    • Functional Groups: Various functional groups attached to the core influence its binding affinity and selectivity.

    The compound exhibits a calculated molecular weight of approximately 220.21 g/mol, and its three-dimensional conformation can be analyzed using computational modeling techniques .

    Chemical Reactions Analysis

    Psb CB5 primarily functions as a selective antagonist in various biochemical assays. Its interactions with GPR18 can be characterized through several chemical reaction pathways:

    • Inhibition Assays: Psb CB5 demonstrates an IC₅₀ value of approximately 279 nM against GPR18, indicating its potency in inhibiting receptor activation by endogenous ligands such as N-arachidonoylglycine.
    • Receptor Binding Studies: The compound's ability to bind selectively to GPR18 has been confirmed through radiolabeled ligand binding studies, demonstrating its potential utility in pharmacological research focused on cannabinoid receptors .
    Mechanism of Action

    Psb CB5 exerts its effects by binding to GPR18, thereby blocking the receptor's activation by endogenous agonists. The mechanism involves:

    1. Competitive Inhibition: Psb CB5 competes with natural ligands for binding sites on GPR18.
    2. Signal Transduction Modulation: By preventing receptor activation, Psb CB5 alters downstream signaling pathways associated with GPR18, which may include modulation of intracellular calcium levels and changes in gene expression related to pain and metabolic processes .
    Physical and Chemical Properties Analysis

    Psb CB5 possesses several notable physical and chemical properties:

    • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous environments.
    • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
    • Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with similar compounds in its class.

    These properties are essential for determining the compound's applicability in biological assays and therapeutic contexts .

    Applications

    Psb CB5 serves several scientific purposes:

    • Research Tool: It is utilized extensively as a reference antagonist in studies investigating GPR18 functions and cannabinoid signaling pathways.
    • Pharmacological Studies: Researchers employ Psb CB5 to explore potential therapeutic implications in conditions influenced by GPR18 activity, such as pain management and metabolic disorders.
    • Drug Development: Insights gained from studies involving Psb CB5 contribute to the development of new pharmacological agents targeting GPR18 for various therapeutic applications .
    Introduction to GPR18 and the Need for Selective Antagonists

    GPR18 as an Orphan Receptor in the Cannabinoid Signaling Network

    GPR18 remains classified as an orphan G protein-coupled receptor (GPCR) by the International Union of Basic and Clinical Pharmacology (IUPHAR) due to insufficient in vivo validation of its putative endogenous ligands, N-arachidonylglycine (NAGly) and resolvin D2 (RvD2) [3] [5] [6]. Despite low sequence homology with canonical cannabinoid receptors CB1 (∼13%) and CB2 (∼8%), GPR18 responds to multiple endogenous, phytogenic, and synthetic cannabinoids, positioning it within the extended endocannabinoid signaling network [2] [5]. The receptor exhibits high constitutive activity—intrinsic signaling without agonist binding—linked to its unique structural features, including a weakened intracellular "ionic lock" (R3.50/S6.33 hydrogen bonding instead of a salt bridge) [2]. GPR18 is highly expressed in immune cells (spleen, microglia), reproductive tissues (testis, spermatozoa), and the central nervous system, implicating it in inflammation, fertility, intraocular pressure regulation, and cancer progression [5] [9].

    Challenges in Pharmacological Targeting of GPR18 Due to Cross-Reactivity

    Pharmacological characterization of GPR18 has been impeded by significant ligand promiscuity with the cannabinoid-like receptor GPR55 and classical cannabinoid receptors [3] [6]. For example:

    • The endogenous lipid NAGly activates both GPR18 and GPR55, confounding mechanistic studies [5] [10].
    • Δ9-THC (the primary psychoactive component of cannabis) modulates CB1, CB2, GPR55, and GPR18, obscuring target-specific effects [5] [9].
    • Widely used antagonists like O-1918 exhibit activity at GPR55 and cannabinoid receptors, lacking selectivity [5] [10]. This cross-reactivity has complicated the deconvolution of GPR18’s physiological roles, creating a critical need for target-selective pharmacological tools [6] [10].

    Emergence of PSB-CB5 as a Selective GPR18 Antagonist

    PSB-CB5 ((2Z)-2-[[3-[(4-Chlorophenyl)methoxy]phenyl]methylene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one) emerged from a 2014 medicinal chemistry effort as the first potent and selective GPR18 antagonist [1] [4]. Characterized as part of a bicyclic imidazole-4-one derivative series, it exhibits:

    • High GPR18 antagonism (IC₅₀ = 0.279 μM) in β-arrestin recruitment assays using Δ9-THC as an agonist [1] [7].
    • >36-fold selectivity over GPR55 and CB1, and 14-fold selectivity over CB2 receptors [1] [4].This selectivity profile enables precise interrogation of GPR18 function without confounding off-target effects, addressing a key gap in cannabinoid receptor pharmacology [4] [10].

    Properties

    CAS Number

    1627710-30-8

    Product Name

    Psb CB5

    IUPAC Name

    (2Z)-2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one

    Molecular Formula

    C20H17ClN2O2S

    Molecular Weight

    384.9 g/mol

    InChI

    InChI=1S/C20H17ClN2O2S/c21-16-7-5-14(6-8-16)13-25-17-4-1-3-15(11-17)12-18-19(24)23-9-2-10-26-20(23)22-18/h1,3-8,11-12H,2,9-10,13H2/b18-12-

    InChI Key

    XJBQRMOGMULGPP-PDGQHHTCSA-N

    SMILES

    C1CN2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)N=C2SC1

    Solubility

    Soluble in DMSO

    Synonyms

    CID-85469571; CID85469571; CID 85469571; GPR18-IN-32; GPR18 IN 32; GPR18IN32;

    Canonical SMILES

    C1CN2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)N=C2SC1

    Isomeric SMILES

    C1CN2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)/N=C2SC1

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.